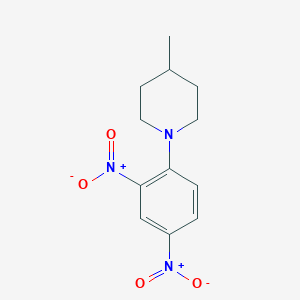

1-(2,4-Dinitrophenyl)-4-methylpiperidine

Description

Contextualization of N-Arylpiperidines in Contemporary Chemical Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in a multitude of pharmaceutical compounds and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged" structure in medicinal chemistry. The direct attachment of an aromatic or heteroaromatic ring to the piperidine nitrogen atom gives rise to the N-arylpiperidine structural class.

These compounds are of immense value due to their wide-ranging biological activities. The development of efficient synthetic methods to access diverse collections of substituted N-arylpiperidines is a significant goal for the chemical industry, as these compound libraries are crucial for structure-activity relationship (SAR) studies in drug discovery. chemistryviews.orgresearchgate.net Researchers have developed various strategies to synthesize N-(hetero)arylpiperidines, including pyridine (B92270) ring-opening and ring-closing approaches, to generate extensive libraries for pharmacological screening. acs.orgresearchgate.netnih.gov The ability to systematically modify both the piperidine and the aryl portions of the molecule allows chemists to fine-tune the compound's properties to achieve desired biological effects.

Academic Significance of the 2,4-Dinitrophenyl Moiety in Amine Chemistry

The 2,4-dinitrophenyl (DNP) group is a well-established and academically significant moiety in the realm of amine and carbonyl chemistry. Historically, 2,4-dinitrofluorobenzene, known as Sanger's reagent, was famously used to determine the N-terminal amino acids in proteins. The attachment of the DNP group to a primary or secondary amine proceeds via a nucleophilic aromatic substitution reaction. researchgate.net This derivatization is facilitated by the two strongly electron-withdrawing nitro groups, which activate the phenyl ring towards nucleophilic attack.

Furthermore, the DNP group has long been exploited in analytical chemistry through the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reagent reacts with aldehydes and ketones to form stable, crystalline derivatives known as 2,4-dinitrophenylhydrazones. nih.govresearchgate.net These products are typically yellow, orange, or red solids, and their formation serves as a classical qualitative test for carbonyl compounds. The distinct coloration and crystallinity of these derivatives also facilitate their quantification by methods such as high-performance liquid chromatography (HPLC) with UV detection. nih.gov The introduction of the DNP chromophore to an otherwise non-UV-active molecule is a common strategy to enhance its detectability. researchgate.net

Research Rationale and Objectives Pertaining to 1-(2,4-Dinitrophenyl)-4-methylpiperidine

Specific, in-depth research dedicated exclusively to this compound is not extensively documented in peer-reviewed literature. However, the rationale for its synthesis can be logically inferred from its chemical structure and the established roles of its components. The synthesis of this compound likely serves as a strategic objective within the broader goal of creating novel chemical entities for screening and as synthetic building blocks.

The primary rationale for designing and synthesizing this molecule combines the established pharmaceutical importance of the N-arylpiperidine scaffold with the potent electronic and steric properties of the 2,4-dinitrophenyl and 4-methyl substituents. The creation of such novel derivatives is a fundamental activity in medicinal and synthetic chemistry, aimed at expanding the available chemical space for drug discovery and materials science. nih.govnih.gov

The specific research objectives for a project involving this compound would likely include:

Synthesis and Characterization: To develop an efficient synthetic route, most likely involving the nucleophilic aromatic substitution of a 2,4-dinitro-substituted benzene (B151609) with 4-methylpiperidine (B120128). mdpi.com This would be followed by thorough structural characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

Exploration of Chemical Properties: To study the influence of the strongly electron-withdrawing DNP group on the chemical properties of the 4-methylpiperidine ring and vice versa.

Inclusion in Compound Libraries: To add the novel compound to a larger library of diverse molecules. These libraries are then used in high-throughput screening campaigns to identify "hit" compounds with potential biological activity against various therapeutic targets. acs.org

Use as a Synthetic Intermediate: The compound itself could serve as a versatile intermediate for further chemical transformations, potentially involving the reduction of the nitro groups to amines, which could then be functionalized to create more complex molecules. researchgate.netresearchgate.net

In essence, while this compound may not be the end-product of a specific research program, its rational design and synthesis represent a crucial step in the ongoing effort to generate novel molecular architectures for scientific exploration.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-9-4-6-13(7-5-9)11-3-2-10(14(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAFXOVGEHCOSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303450 | |

| Record name | 1-(2,4-dinitrophenyl)-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60212-38-6 | |

| Record name | NSC158377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-dinitrophenyl)-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperidine

The principal route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the electron-deficient nature of the dinitrophenyl ring, which facilitates attack by a nucleophile.

Nucleophilic Aromatic Substitution (SNAr) as the Predominant Synthetic Pathway

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. semanticscholar.org The presence of strong electron-withdrawing groups, such as the two nitro groups on the phenyl ring, is crucial for activating the substrate towards nucleophilic attack. semanticscholar.org

In this synthesis, 4-methylpiperidine (B120128) acts as the nucleophile. As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. The methyl group at the 4-position has a minor electron-donating inductive effect, which can slightly enhance the nucleophilicity of the amine compared to piperidine (B6355638).

The electrophile is a 2,4-dinitrophenyl derivative, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). The nitro groups at the ortho and para positions withdraw electron density from the aromatic ring, making the carbon atom attached to the leaving group highly electrophilic and susceptible to nucleophilic attack.

The nature of the leaving group on the dinitrophenyl electrophile significantly influences the reaction rate. For SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. semanticscholar.org Consequently, the reaction rate is more dependent on the electronegativity of the leaving group rather than its ability to depart as a stable anion. This leads to a reactivity order of F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. semanticscholar.org The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the nucleophilic attack.

Interactive Table: Relative Reactivity of Leaving Groups in SNAr Reactions

| Leaving Group | Relative Rate |

|---|---|

| F | High |

| Cl | Moderate |

| Br | Moderate |

Investigation of Base Catalysis Phenomena in N-Dinitrophenylpiperidine Formation

The reaction between dinitrophenyl electrophiles and secondary amines like 4-methylpiperidine is often subject to base catalysis. rsc.org This phenomenon arises when the deprotonation of the zwitterionic Meisenheimer intermediate becomes partially or fully rate-limiting. A second molecule of the amine nucleophile can act as a base to facilitate this proton removal.

It is important to distinguish between general-base and specific-base catalysis in this context.

Specific-Base Catalysis: In specific-base catalysis, the reaction rate is dependent on the concentration of the conjugate base of the solvent (e.g., hydroxide (B78521) in water). chemistnotes.com The mechanism involves a rapid, reversible deprotonation of the intermediate prior to the rate-determining step. chemistnotes.comyoutube.com

General-Base Catalysis: In general-base catalysis, any base present in the reaction mixture can accelerate the reaction by participating in the rate-determining step. chemistnotes.comyoutube.com In the formation of N-dinitrophenylpiperidines, a second molecule of the amine nucleophile can act as a general base, abstracting a proton from the nitrogen of the attacking amine in the transition state of the rate-limiting step. youtube.com This is often observed in aprotic solvents where the amine itself is the strongest base present. rsc.org

The structure of the amine nucleophile plays a significant role in whether the reaction is base-catalyzed. Reactions involving secondary amines, such as piperidine and its derivatives, are more prone to base catalysis than those with primary amines of similar basicity. rsc.org

Several factors contribute to this difference:

Steric Effects: The zwitterionic intermediate formed from a secondary amine is generally more sterically hindered than that from a primary amine. This steric compression can increase the rate of the reverse reaction (expulsion of the amine), making the subsequent deprotonation step more likely to be rate-limiting.

Hydrogen Bonding: The intermediate from a primary amine has two N-H protons that can form intramolecular hydrogen bonds with an ortho-nitro group, which stabilizes the intermediate and facilitates proton transfer. This internal stabilization is less effective in the intermediate from a secondary amine, which has only one N-H proton.

This dichotomy leads to different kinetic profiles for primary and secondary amines in SNAr reactions. While the reactions of primary amines often show a first-order dependence on the amine concentration (indicating that nucleophilic attack is rate-limiting), the reactions of secondary amines frequently exhibit a second-order or higher dependence on the amine concentration, which is indicative of base catalysis. rsc.org

Interactive Table: Catalytic Behavior of Amines in SNAr Reactions

| Amine Type | Predominant Kinetic Order in Amine | Likelihood of Base Catalysis |

|---|---|---|

| Primary | First-order | Lower |

Impact of Solvent Media on Reaction Kinetics and Mechanistic Pathways

The choice of solvent has a profound impact on the kinetics and mechanism of the SNAr reaction to form N-dinitrophenylpiperidines. The solvent's ability to stabilize the charged intermediates and transition states is a key determinant of the reaction rate.

The reaction between 1-fluoro-2,4-dinitrobenzene and piperidine has been studied in a variety of aprotic solvents, and the results are indicative of the behavior expected for 4-methylpiperidine. rsc.org The reaction rate is significantly influenced by the solvent's properties, such as its polarity and hydrogen-bond donating (HBD) or accepting (HBA) capabilities. rsc.orguchile.clrsc.org

In most aprotic solvents, the reaction exhibits base catalysis, where a second molecule of piperidine assists in the removal of a proton from the zwitterionic intermediate. rsc.org However, in solvents with hydrogen-bond donor (HBD) properties like chloroform (B151607) and dichloromethane, the reaction is almost insensitive to the amine concentration. This suggests that these solvents can assist in the departure of the leaving group (fluoride), making the initial formation of the intermediate the rate-determining step. rsc.org Conversely, in hydrogen-bond acceptor (HBA) solvents, the positive charge in the transition state is stabilized, and the reaction proceeds efficiently. rsc.org

Table 1: Effect of Aprotic Solvents on the Second-Order Rate Coefficient (kA) for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine| Solvent | Dielectric Constant (ε) | kA (l mol-1 s-1) | Catalysis Type |

|---|---|---|---|

| Toluene | 2.38 | 0.138 | Base Catalysis |

| Benzene (B151609) | 2.28 | 0.155 | Base Catalysis |

| Dioxane | 2.21 | 0.435 | Base Catalysis |

| Ethyl Acetate | 6.02 | 1.18 | Base Catalysis |

| Chloroform | 4.81 | 1.30 | Solvent-assisted (HBD) |

| Dichloromethane | 8.93 | 1.53 | Solvent-assisted (HBD) |

| Acetone | 20.7 | 2.00 | Base Catalysis |

| Acetonitrile | 37.5 | 3.80 | Solvent-assisted (Polar) |

| Nitromethane | 35.9 | 4.50 | Solvent-assisted (Polar) |

Mechanistic Elucidation of N-Dinitrophenylpiperidine Formation

The formation of this compound proceeds via the generally accepted SNAr mechanism, which is a stepwise addition-elimination process. researchgate.netnih.gov This pathway is favored due to the presence of the strongly electron-withdrawing nitro groups, which stabilize the key intermediate.

Role of the Intermediate Complex (Meisenheimer Complex) in SNAr Processes

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uchile.clmasterorganicchemistry.comscribd.com In the reaction leading to this compound, the nucleophilic 4-methylpiperidine attacks the carbon atom of the dinitrophenyl ring that bears the leaving group (e.g., a halogen). This initial addition step breaks the aromaticity of the ring and forms a negatively charged cyclohexadienyl anion, the Meisenheimer complex. masterorganicchemistry.com

The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. scribd.compressbooks.pub This delocalization provides significant stabilization, making the formation of the complex feasible. The stability of the Meisenheimer complex is a critical factor; its formation can often be detected and in some cases, the complex can be isolated. masterorganicchemistry.comnih.gov The formation of this stable intermediate is what distinguishes the SNAr pathway from a direct displacement.

Discrimination Between Concerted and Stepwise Reaction Pathways in Aromatic Nucleophilic Substitution

The reaction to form this compound proceeds through a stepwise mechanism, not a concerted one. nih.gov A concerted mechanism would involve the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-leaving group bond in a single transition state, analogous to an SN2 reaction. However, such a pathway is energetically unfavorable for aromatic systems.

The stepwise SNAr mechanism involves two distinct steps with two transition states and one intermediate:

Addition Step: The nucleophile (4-methylpiperidine) attacks the aromatic ring to form the Meisenheimer complex. This step is typically the rate-determining step because it involves the loss of aromaticity. nih.govmasterorganicchemistry.com

Elimination Step: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product. This step is usually fast. nih.gov

Evidence for the stepwise mechanism includes the direct observation of Meisenheimer complexes and kinetic studies showing that the reaction rate is often independent of the nature of the leaving group (e.g., F, Cl, Br, I), which indicates that the carbon-leaving group bond is not broken in the rate-limiting step. masterorganicchemistry.com

The stepwise SNAr mechanism involves two principal transition states. The first transition state (TS1) leads to the formation of the Meisenheimer intermediate. It is characterized by the partial formation of the N-C bond and a significant degree of charge separation as the negative charge begins to build up on the aromatic ring. The geometry of the ring starts to distort from planar as the attacked carbon transitions towards sp3 hybridization.

The second transition state (TS2) lies between the Meisenheimer complex and the final products. In this state, the C-leaving group bond is partially broken, and the aromaticity of the ring is being restored. The energy of TS2 is generally lower than TS1, making the second step of the reaction faster than the first. masterorganicchemistry.com In reactions that exhibit base catalysis, the transition state for the proton transfer step becomes relevant, involving the zwitterionic form of the intermediate and a second amine molecule. researchgate.net The highly negative activation entropies observed in some of these reactions suggest a well-ordered transition state, possibly involving intramolecular hydrogen bonding. researchgate.net

Proton Transfer Dynamics and Their Influence on Reaction Rates

The proton can be removed by another molecule of the amine nucleophile acting as a base (base catalysis) or by the solvent. researchgate.net In non-polar, aprotic solvents, catalysis by a second molecule of 4-methylpiperidine is often the dominant pathway for deprotonation. The rate of this proton transfer can affect whether the formation of the intermediate or its subsequent decomposition is the rate-limiting step. rsc.org In cases of pronounced base catalysis, the rate of proton transfer from the zwitterionic intermediate to the amine catalyst can be a rate-limiting factor. rsc.orgrsc.org

Comprehensive Thermodynamic and Kinetic Considerations Governing Reaction Efficiency

The efficiency of the synthesis of this compound is governed by both kinetic and thermodynamic factors. The reaction is generally thermodynamically favorable due to the formation of a stable aromatic product.

Kinetic studies of the reaction between 2,4-dinitrochlorobenzene and piperidine in various solvents provide insight into the thermodynamic parameters. rsc.org The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are influenced by the solvent. For instance, low activation enthalpies and highly negative activation entropies are sometimes observed, suggesting a highly ordered transition state stabilized by interactions like intramolecular hydrogen bonding. researchgate.net

Table 2: Activation Parameters for the Reaction of 2,4-Dinitrochlorobenzene with Piperidine in Different Solvents| Solvent | ΔH‡ (kcal mol-1) | ΔS‡ (cal mol-1 K-1) |

|---|---|---|

| Nitromethane | 10.3 | -28 |

| NN-Dimethylformamide | 10.1 | -31 |

| Ethyl Acetate | 9.4 | -37 |

| Dioxane | 10.4 | -36 |

| 1,1,1-Trichloroethane | 9.3 | -43 |

Broader Synthetic Applications and Methodologies for N-Arylpiperidine Scaffolds

The N-arylpiperidine motif is a privileged structure found in a vast number of biologically active compounds. nih.gov Consequently, the development of efficient and versatile synthetic routes to access these scaffolds is of paramount importance in drug discovery and development. chemrxiv.org Key strategies for the N-arylation of piperidines include Ullmann and Buchwald-Hartwig coupling reactions, which are among the most frequently employed methods for forging the C-N bond. tandfonline.com Beyond these, other techniques such as multicomponent reactions, microwave-assisted synthesis, condensation, cyclization, and even metal-free approaches have been successfully utilized. tandfonline.com

A prominent method for the synthesis of N-arylpiperidines, particularly those activated with electron-withdrawing groups like nitro groups, is nucleophilic aromatic substitution (SNAr). For instance, the synthesis of compounds structurally related to this compound can be achieved by reacting a piperidine derivative with an electron-deficient aryl halide. In a related synthesis, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine was successfully synthesized by heating a mixture of the corresponding dinitrobenzene isomer with piperidine under reflux. mdpi.com This approach highlights the feasibility of direct N-arylation when the aryl ring is sufficiently activated.

Modern synthetic chemistry often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with a high degree of efficiency and functional group tolerance. nih.gov This methodology has been successfully applied to the synthesis of N-arylpiperazine scaffolds under aerobic and even solvent-free conditions, showcasing its potential for environmentally friendly and cost-effective production. nih.govorganic-chemistry.org Such methods are particularly valuable for creating libraries of N-arylpiperidines for structure-activity relationship (SAR) studies. chemistryviews.org

The exploration of chemical space is a cornerstone of modern drug discovery. Creating libraries of N-arylpiperidines with high structural and conformational diversity is crucial for identifying novel bioactive molecules. unc.edu Strategies to achieve this diversity go beyond simple variation of substituents and delve into the stereochemical and conformational properties of the piperidine ring. unc.edu

One powerful strategy involves leveraging the principles of allylic strain to control the conformation of the piperidine ring. unc.edu The hybridization of the piperidine nitrogen (sp³ vs. sp²) plays a pivotal role in determining the preferred orientation of the N-aryl substituent. unc.edu For an sp³-hybridized nitrogen, the aryl group typically prefers an equatorial position to minimize 1,3-diaxial interactions. unc.edu Conversely, when the nitrogen is sp²-hybridized, as in an N-acylpiperidine, the aryl group often favors an axial orientation due to A(1,3) strain. unc.eduacs.org This conformational switching based on N-substitution effectively doubles the number of accessible conformations for each stereoisomer in a library, thereby expanding the spatial diversity. unc.edu

The following table illustrates how N-substitution can influence the conformational preference of a 2-aryl substituent on a piperidine ring.

| N-Substitution Type | Nitrogen Hybridization | Dominant Aryl Conformation | Driving Force |

| N-Alkyl | sp³ | Equatorial | Minimization of 1,3-diaxial interactions |

| N-Acyl | sp² | Axial | A(1,3) strain |

This table is a generalized representation based on principles of conformational analysis.

Furthermore, the strategic introduction of substituents on the piperidine ring itself can be used to create stereochemical diversity. By controlling the regioselective addition of nucleophiles to epoxide intermediates, for example, it is possible to generate a variety of stereochemically distinct scaffolds. unc.edu These scaffolds can then be further diversified by N-arylation, leading to a comprehensive library of compounds that explore a wide range of three-dimensional shapes. unc.edu

Another innovative approach for generating diversity involves the use of iminium ions as versatile intermediates. chemrxiv.org This platform allows for the rapid synthesis of densely functionalized N-(hetero)aryl piperidine derivatives from a common precursor. chemrxiv.org The iminium intermediates can be elaborated through various reactions, including the introduction of nucleophiles at the C2 position and electrophiles at the C3 position, allowing for the modular construction of complex substitution patterns. chemrxiv.org

The table below summarizes various synthetic strategies for the N-arylation of piperidines, highlighting their key features.

| Synthetic Strategy | Key Features | Typical Reagents |

| Nucleophilic Aromatic Substitution (SNAr) | Requires electron-deficient aryl halides. | Aryl halide with electron-withdrawing groups, piperidine |

| Buchwald-Hartwig Amination | Palladium-catalyzed, high functional group tolerance. | Aryl halide/triflate, piperidine, Pd catalyst, ligand, base |

| Ullmann Condensation | Copper-catalyzed, often requires higher temperatures. | Aryl halide, piperidine, Cu catalyst, base |

| Ring-Opening/Ring-Closing | Utilizes pyridinium (B92312) salts as intermediates for diversification. | Pyridine (B92270) derivatives, anilines, Tf₂O, AcOH |

This table provides a summary of common synthetic methodologies for N-arylpiperidines.

Conformational Analysis and Stereochemical Dynamics

Conformational Preferences of the Piperidine (B6355638) Ring in N-Arylpiperidines

The piperidine scaffold, a ubiquitous motif in chemical and pharmaceutical sciences, predominantly adopts a chair conformation to minimize torsional and angle strain. ias.ac.in However, the introduction of a substituent on the nitrogen atom, particularly an aryl group, introduces a complex set of interactions that influence the ring's preferred geometry and the substituent's orientation.

In substituted piperidines, substituents on the nitrogen atom generally favor an equatorial position. osti.gov This preference is a general rule for N-alkylpiperidines and extends to many N-arylpiperidines. osti.gov The equatorial orientation places the bulky substituent away from the axial hydrogens on the ring, thus minimizing steric hindrance.

However, the "equatorial rule" is less strict for N-aryl substituents where conjugation between the nitrogen lone pair and the aryl ring is possible. osti.gov While most N-arylpiperidines adopt a conformation with an equatorial N-aryl bond, exceptions with axial N-aryl bonds have been identified in crystal structures. The stability of the axial conformer can be influenced by factors such as intramolecular interactions and intermolecular forces within a crystal lattice. In the gas phase, studies on 1-phenylpiperidin-4-one (B31807) have shown a mixture of conformers, including both equatorial (chair-Eq) and axial (chair-Ax) orientations of the phenyl group. osti.gov

| N-Aryl Orientation | Predominant Conformer | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Equatorial | Generally favored | Minimizes steric interactions with axial C-H bonds. |

| Axial | Less common, but observed | Can be stabilized by specific intramolecular interactions or crystal packing forces. May become more accessible in certain N-aryl systems. osti.gov |

The presence of a methyl group at the C4 position of the piperidine ring has a significant anchoring effect on the ring's conformation. To avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions, the 4-methyl group strongly prefers an equatorial orientation. nih.govwhiterose.ac.uk This preference is a classic principle of cyclohexane (B81311) and piperidine stereochemistry, with the energetic penalty for an axial methyl group (A-value) being approximately 1.7 kcal/mol. nih.gov

This strong preference for an equatorial 4-methyl group effectively locks the piperidine ring in a specific chair conformation. This, in turn, influences the conformational equilibrium of the N-aryl substituent. With the 4-methyl group occupying an equatorial site, the 2,4-dinitrophenyl group at the nitrogen is more likely to also adopt the sterically less hindered equatorial position to avoid introducing additional strain into the system.

| Substituent | Position | Preferred Orientation | Reason | Energetic Consideration (Approx.) |

|---|---|---|---|---|

| Methyl | C4 | Equatorial | Avoidance of 1,3-diaxial steric strain. whiterose.ac.uk | ΔG ≈ 1.7 kcal/mol favoring equatorial. nih.gov |

While the chair conformation is the ground state for most piperidine derivatives, alternative isomers such as boat and twist-boat forms can become populated, particularly in sterically crowded systems. ias.ac.inresearchgate.netnih.gov The presence of bulky substituents on the nitrogen and the ring can lead to A(1,3) strain (pseudoallylic strain), which destabilizes the chair form and makes non-chair conformations more accessible. nih.govnih.gov

| Conformer | Relative Stability | Conditions Favoring This Conformer |

|---|---|---|

| Chair | Most stable in simple piperidines | Minimizes torsional and angle strain. |

| Twist-Boat | Higher energy, but accessible | Steric crowding, A(1,3) strain, bulky N-substituents. nih.govnih.gov |

| Boat | Generally a high-energy transition state | Can be part of the interconversion pathway between twist-boat forms. ias.ac.in |

Stereochemical Features of the N-Aryl Moiety within 1-(2,4-dinitrophenyl)-4-methylpiperidine

The stereochemistry of the N-aryl portion of the molecule is defined by its orientation relative to the piperidine ring and the geometry of the nitrogen atom itself.

The orientation of the 2,4-dinitrophenyl group is constrained by rotation around the N-C(aryl) bond. This rotation is significantly hindered due to the steric clash between the ortho-nitro group and the equatorial hydrogens at the C2 and C6 positions of the piperidine ring. This steric hindrance forces the aryl ring to adopt a twisted, non-coplanar orientation relative to the mean plane of the piperidine ring. The delocalization of the nitrogen lone pair into the electron-deficient dinitrophenyl ring imparts partial double-bond character to the N-C(aryl) bond, further increasing the barrier to rotation. The equilibrium conformation will be a compromise that minimizes steric repulsion while allowing for some degree of electronic conjugation.

The nitrogen atom in an N-arylpiperidine is neither purely sp² (trigonal planar) nor sp³ (trigonal pyramidal) hybridized. The geometry is intermediate, a phenomenon known as pyramidalization. wikipedia.org The degree of pyramidalization is a balance between two opposing effects:

Electronic Conjugation: The electron-withdrawing 2,4-dinitrophenyl group pulls electron density from the nitrogen lone pair, favoring a more planar (sp²-like) geometry to maximize orbital overlap and delocalization. nih.gov

Steric Hindrance: The steric repulsion between the ortho-nitro group and the piperidine ring can force the nitrogen atom to become more pyramidal (sp³-like) to relieve strain. This increase in pyramidal character can, in turn, influence the preference for axial or equatorial conformers. acs.org

| Factor | Influence on Nitrogen Geometry | Conformational Consequence |

|---|---|---|

| Electronic Conjugation (with dinitrophenyl ring) | Favors planarity (sp² character) | Increases N-C(aryl) rotational barrier. |

| Steric Hindrance (ortho-nitro group vs. ring) | Favors pyramidalization (sp³ character) acs.org | Relieves steric strain, can affect N-aryl axial/equatorial preference. |

Factors Modulating Conformational Equilibrium

The conformational landscape of this compound is governed by a delicate balance of several intramolecular and intermolecular forces. The piperidine ring predominantly adopts a chair conformation, but the orientation of the substituents and the nature of its environment significantly influence the position of this equilibrium.

Interplay of Steric Repulsion and Hyperconjugative Interactions

The conformational preference of the this compound molecule is dictated by the energetic interplay between stabilizing hyperconjugative interactions and destabilizing steric repulsions. The 4-methyl group strongly prefers an equatorial position on the piperidine chair to avoid unfavorable 1,3-diaxial steric interactions with the axial hydrogens at the C2 and C6 positions.

The substitution of the large 2,4-dinitrophenyl group on the nitrogen atom introduces significant electronic and steric effects. Electronically, the nitrogen lone pair delocalizes into the π-system of the electron-deficient aromatic ring. This conjugation imparts a partial double-bond character to the C-N bond, increasing the sp² hybridization and planarity at the nitrogen atom. nih.gov This delocalization is a form of hyperconjugative stabilization.

However, this planarity introduces significant steric repulsion. A major destabilizing factor is the steric clash between the bulky ortho-nitro group of the dinitrophenyl moiety and the axial protons at the C2 and C6 positions of the piperidine ring. This type of interaction, known as A¹,³-allylic strain, forces the dinitrophenyl ring to twist out of the plane defined by the C2-N-C6 atoms to minimize the repulsion. The final conformational equilibrium represents the lowest energy state achieved by balancing the stabilizing electronic delocalization with the destabilizing steric strain.

Impact of Intermolecular Interactions Across Different Phases (Crystal, Solution, Gas)

The conformational preferences of this compound are also modulated by its physical state, as intermolecular forces vary significantly between the gas, solution, and crystal phases.

Solution Phase: In solution, the molecule experiences greater conformational freedom. The preferred conformation is influenced by interactions with solvent molecules. The conformational equilibrium can shift depending on the polarity of the solvent. Polar solvents may stabilize conformers with a larger net dipole moment, while non-polar solvents will favor conformations that minimize the exposure of polar functionalities like the nitro groups.

Gas Phase: In the gas phase, the molecule is essentially isolated, and intermolecular interactions are negligible. The conformational equilibrium is therefore determined exclusively by intramolecular forces, namely the steric and electronic effects described previously, such as the preference for an equatorial methyl group and the minimization of A¹,³-allylic strain.

The Role of A¹,³-Allylic Strain as a Conformational Directing Force

A¹,³-allylic strain is a critical factor in dictating the three-dimensional structure of this compound. nih.gov This type of strain arises from the steric interaction between a substituent on an sp² hybridized atom and another substituent at the allylic position. In this molecule, the conjugation of the nitrogen lone pair with the dinitrophenyl ring gives the N-C(aryl) bond partial double-bond character. nih.gov

This electronic feature makes the C2 and C6 positions of the piperidine ring analogous to allylic positions. The resulting A¹,³-allylic strain manifests as a severe steric repulsion between the ortho-nitro group on the phenyl ring and the axial hydrogen atoms at C2 and C6. To alleviate this strain, the molecule must adopt a conformation that moves these groups apart. This is primarily achieved through a significant rotation around the N-C(aryl) bond, resulting in a twisted, non-planar arrangement of the dinitrophenyl group relative to the piperidine ring. The minimization of A¹,³-allylic strain is a powerful and predictable element in controlling the conformation of N-substituted piperidines. nih.gov

Methodologies for Conformational Elucidation

The precise conformational properties of this compound are determined using a combination of spectroscopic and computational methods. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the molecule's structure and dynamics in solution.

Spectroscopic Techniques for Conformational Characterization

NMR spectroscopy provides detailed information about the connectivity and stereochemical arrangement of atoms within the molecule. wvu.eduuobasrah.edu.iq Analysis of both ¹H and ¹³C spectra, along with the spin-spin coupling constants between nuclei, allows for an unambiguous assignment of the dominant conformation. bhu.ac.in

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the dinitrophenyl ring are expected to resonate at very low fields (δ > 8.0 ppm) due to the strong electron-withdrawing effect of the two nitro groups. The protons of the piperidine ring appear in the aliphatic region (δ ≈ 1.0-4.0 ppm). The methyl group protons would appear as a doublet at a high-field (upfield) position. The axial and equatorial protons at each position on the piperidine ring are chemically distinct, leading to complex splitting patterns that are highly informative. For instance, the chemical shifts of the C2/C6 protons are particularly sensitive to the torsional angle of the N-aryl bond.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3' | ~8.8 | d | J ≈ 2.5 |

| H-5' | ~8.4 | dd | J ≈ 9.0, 2.5 |

| H-6' | ~7.8 | d | J ≈ 9.0 |

| H-2ax, H-6ax | ~3.6 | m | - |

| H-2eq, H-6eq | ~3.1 | m | - |

| H-3ax, H-5ax | ~1.4 | m | - |

| H-3eq, H-5eq | ~1.9 | m | - |

| H-4 | ~1.7 | m | - |

| 4-CH₃ | ~1.0 | d | J ≈ 6.5 |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. bhu.ac.in For this compound, distinct signals are expected for each carbon of the dinitrophenyl ring, as well as for the C2/C6, C3/C5, C4, and methyl carbons of the 4-methylpiperidine (B120128) moiety. The chemical shifts provide insight into the electronic environment of each carbon. Carbons attached to the nitro groups will be significantly deshielded and appear at a very low field.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | ~145 |

| C-2', C-4' | ~140, ~142 |

| C-3', C-5', C-6' | ~118, ~125, ~130 |

| C-2, C-6 | ~52 |

| C-3, C-5 | ~34 |

| C-4 | ~30 |

| 4-CH₃ | ~22 |

Coupling Constant Analysis: The magnitude of the three-bond proton-proton coupling constants (³JHH) within the piperidine ring is directly related to the dihedral angle between the coupled protons, as described by the Karplus relationship. The observation of large coupling constants (³J ≈ 10–13 Hz) between adjacent axial protons (e.g., H-3ax and H-4ax) is definitive evidence for a chair conformation. Conversely, smaller couplings (³J ≈ 2–5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships. A detailed analysis of these coupling constants allows for the confirmation of the chair conformation and the equatorial orientation of the 4-methyl group. wvu.edu

Infrared (IR) Spectroscopy for the Detection of Coexisting Conformers

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of different conformers of a molecule in solution or in the gas phase. The principle lies in the fact that distinct conformational isomers, having different spatial arrangements of atoms, will exhibit unique vibrational modes. These differences in vibrational frequencies can be detected in the IR spectrum, where each conformer gives rise to its own set of absorption bands.

While specific experimental IR data for the detection of coexisting conformers of this compound is not extensively documented in the literature, studies on other N-substituted piperidines have demonstrated the utility of IR spectroscopy in conformational analysis. For instance, in-situ IR spectroscopy has been effectively used to monitor dynamic processes and structural changes in N-substituted piperidine derivatives. By analyzing the IR spectrum, it would be theoretically possible to identify and quantify the different conformers of this compound present at equilibrium.

Below is a hypothetical data table illustrating how IR frequencies could differ between two chair conformers of this compound, where the primary difference is the orientation of the 2,4-dinitrophenyl group relative to the piperidine ring.

| Vibrational Mode | Conformer A (Equatorial-like DNP) Frequency (cm⁻¹) | Conformer B (Axial-like DNP) Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | 2955-2855 | Strong |

| NO₂ Asymmetric Stretch | 1540-1520 | 1545-1525 | Strong |

| NO₂ Symmetric Stretch | 1350-1330 | 1355-1335 | Strong |

| C-N Stretch (Aryl-N) | 1300-1250 | 1290-1240 | Medium |

| C-N Stretch (Alkyl-N) | 1180-1130 | 1170-1120 | Medium |

Note: The data in this table is hypothetical and serves to illustrate the potential differences in IR frequencies between conformers.

Gas-Phase Electron Diffraction (GED) for Precise Molecular Structure Determination

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions that are present in the crystalline state. This method provides accurate measurements of bond lengths, bond angles, and dihedral angles.

A GED investigation of N-phenylpiperidine has shown that it exists in a chair conformation with the phenyl group having a specific orientation relative to the piperidine ring to minimize steric repulsion. researchgate.net For this compound, it is expected that the piperidine ring will also adopt a chair conformation. The 4-methyl group would predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. The orientation of the 2,4-dinitrophenyl group will be a result of the balance between steric hindrance and electronic effects.

The following table presents expected structural parameters for this compound based on data from analogous N-aryl piperidines determined by GED and computational methods. researchgate.net

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (Aryl-N) | 1.40 ± 0.02 |

| C-N (Alkyl-N) | 1.46 ± 0.02 |

| C-C (piperidine) | 1.53 ± 0.02 |

| C-C (aromatic) | 1.40 ± 0.02 |

| N-O (nitro) | 1.22 ± 0.02 |

| C-H | 1.10 ± 0.02 |

| Bond Angles (°) | |

| C-N-C (piperidine) | 112 ± 2 |

| C-C-N (piperidine) | 110 ± 2 |

| C-N-C (Aryl-N-Alkyl) | 120 ± 3 |

| O-N-O (nitro) | 124 ± 2 |

| Dihedral Angles (°) | |

| C-C-N-C (Aryl-N) | Variable (describes twist of DNP group) |

Note: The data in this table is derived from studies on analogous compounds and represents expected values for this compound.

A complete GED analysis, often complemented by quantum chemical calculations, would be necessary to definitively determine the precise molecular structure and conformational preferences of this compound in the gas phase.

Advanced Theoretical and Mechanistic Investigations

Quantum Mechanical Studies of 1-(2,4-Dinitrophenyl)-4-methylpiperidine and Analogous Systems

Quantum mechanical calculations have become indispensable tools for elucidating the intricate details of chemical reactions, offering insights into electronic structures, reaction pathways, and energetics that are often difficult to probe experimentally. For nucleophilic aromatic substitution (SNAr) reactions, such as the formation of this compound, computational methods provide a molecular-level understanding of the reaction mechanism.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reaction mechanisms of chemical systems. mdpi.com In the context of SNAr reactions involving piperidine (B6355638) derivatives and dinitro-aromatic compounds, DFT has been employed to model reaction pathways and analyze the electronic characteristics of reactants, intermediates, and transition states. researchgate.netresearchgate.net

Studies on analogous systems, such as the reaction of piperidine with dinitropyridines, have shown that the electron-withdrawing nitro groups play a crucial role in facilitating nucleophilic attack by enhancing the electrophilicity of the aromatic ring. researchgate.netresearchgate.net DFT calculations reveal that these nitro groups stabilize the transition state, thereby lowering the energy barrier for the reaction. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) analysis, a feature of DFT studies, helps to visualize charge distribution, identifying electronegative regions, often concentrated around the nitro groups, and electropositive areas susceptible to nucleophilic attack. researchgate.net

For the reaction of an N-(2,4-dinitrophenyl)pyridinium ion with an enol ether, DFT calculations have elucidated a stepwise reaction mechanism, showing it to be both kinetically and thermodynamically favored. nih.gov These studies highlight the capability of DFT to predict reaction outcomes and explain observed selectivities. The analysis suggested that electrostatic interactions involving the nitro groups significantly stabilize the key transition states and intermediates. nih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying the electronic structure and conformational energies of molecules from first principles, without empirical parameters. These methods have been applied to understand the geometries and stabilities of various conformations of heterocyclic compounds. researchgate.net

For instance, in a study of 1-amino-2,6-dimethylpiperidine, both HF and DFT methods were used to calculate the optimized molecular geometry and vibrational frequencies. researchgate.net Such calculations are crucial for understanding the conformational preferences of the piperidine ring, which can influence its reactivity. In another example, ab initio calculations at the HF/6-31+G* level were used to determine the optimized geometries of chair and twist conformations of dithianes and tetrathianes, with MP2 calculations providing more accurate single-point energy evaluations. researchgate.net These studies demonstrate the utility of ab initio methods in determining the relative stabilities of different conformers and the energy barriers for their interconversion. researchgate.net While a specific ab initio study on this compound is not detailed in the provided sources, the principles from analogous systems show how these methods would be applied to determine its preferred conformation and electronic structure.

DFT calculations have been successfully used to determine the activation energies for SNAr reactions. researchgate.netresearchgate.net For the reaction of piperidine with dinitropyridine derivatives, the calculated activation energies indicated a favorable reactivity, suggesting the reactions can proceed under mild conditions. researchgate.net Similarly, computational studies on other SNAr reactions have focused on modeling transition states to calculate the energy barriers for processes like covalent bond formation. mdpi.com For example, in the design of a COVID-19 drug, the calculated barrier for covalent bond formation was found to be 14.3 kcal/mol, which was in close agreement with experimental values. mdpi.com

The general mechanism for the SNAr reaction, such as the formation of this compound from 1-chloro-2,4-dinitrobenzene (B32670) and 4-methylpiperidine (B120128), involves the formation of a Meisenheimer complex. Computational studies can determine the energies of the reactants, the intermediate Meisenheimer complex, the transition states, and the products, providing a complete energy profile for the reaction.

| Reaction Step | Calculated Parameter | Typical Value Range (kcal/mol) |

| Reactants to Transition State 1 | Activation Energy (Ea1) | 10 - 20 |

| Transition State 1 to Intermediate | Energy Change | Favorable (Exothermic) |

| Intermediate to Transition State 2 | Activation Energy (Ea2) | Varies depending on leaving group |

| Overall Reaction | Enthalpy of Reaction (ΔH) | Generally Exothermic |

This is an interactive data table based on typical values for SNAr reactions found in computational studies of analogous systems.

Detailed Kinetic and Computational Analysis of SNAr Mechanisms

The kinetics of SNAr reactions have been extensively studied to elucidate their mechanisms. These studies often involve spectrophotometric techniques to measure reaction rates and the application of linear free energy relationships to understand the influence of substituents on reactivity.

Spectrophotometry is a common and effective technique for monitoring the progress of SNAr reactions, as the products, such as N-arylpiperidines, often have a distinct UV-Vis absorption spectrum compared to the reactants. arkat-usa.orguni.eduuni.edufarmaciajournal.com By following the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. farmaciajournal.comresearchgate.net

For reactions involving a large excess of one reactant (e.g., the amine), the kinetics can be simplified to pseudo-first-order. arkat-usa.orgresearchgate.net The pseudo-first-order rate constant (kobs) can then be used to determine the second-order rate constant (k2), which provides a standardized measure of the reaction's intrinsic rate.

The reaction of 1-chloro-2,4-dinitrobenzene with piperidine, a close analogue to the formation of the title compound, has been shown to follow second-order kinetics. uni.edu In one study, the reaction was monitored conductometrically in 95% ethanol (B145695) at different temperatures, yielding the following specific rate constants. uni.edu

| Temperature (°C) | Second-Order Rate Constant (L mol⁻¹ min⁻¹) |

| 0.2 | 0.3188 |

| 25.0 | 1.744 |

| 40.0 | 4.423 |

This is an interactive data table. Data sourced from a study on the reaction of 2,4-dinitrochlorobenzene with piperidine. uni.edu

These rate constants demonstrate the temperature dependence of the reaction, which can be used to calculate activation parameters like the energy of activation (Ea), found to be 10.58 Kcal/mol for this specific reaction. uni.edu

Linear Free Energy Relationships (LFERs) are invaluable tools in mechanistic organic chemistry for quantitatively correlating reaction rates or equilibrium constants with the electronic properties of substituents. youtube.com

Hammett Plots: The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction for a substituted reactant to a substituent constant (σ) and a reaction constant (ρ). The sign and magnitude of ρ provide insight into the electronic demands of the transition state. For SNAr reactions, a positive ρ value indicates that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. Studies on the piperidino-substitution of substituted 2-L-3-nitro-5-X-thiophenes have utilized Hammett plots to measure the sensitivity of the reaction to the electronic effects of substituents. rsc.org Nonlinear Hammett plots can sometimes be observed, which may indicate a change in the rate-determining step or significant resonance interactions in the ground state of the substrates. rsc.org

Brønsted-Type Plots: The Brønsted catalysis equation relates the rate constant of a reaction to the pKa of the nucleophile or the leaving group. A Brønsted-type plot for nucleophilic attack (log(k) vs. pKa of the nucleophile) yields a coefficient βnuc, which indicates the degree of bond formation in the transition state. For SNAr reactions, βnuc values are typically between 0.3 and 0.6. A kinetic study of the reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with various anionic nucleophiles yielded a linear Brønsted-type plot, which is indicative of a consistent reaction mechanism across the series of nucleophiles. researchgate.net These plots are crucial for elucidating the mechanism, such as determining whether nucleophilic attack or the departure of the leaving group is the rate-determining step. nih.gov

Application and Interpretation of Linear Free Energy Relationships (e.g., Hammett Plots, Brønsted-Type Plots)

Derivation and Significance of Reaction Constants (rho, beta)

Linear free-energy relationships (LFERs) are crucial tools for elucidating reaction mechanisms. The Hammett (ρ, rho) and Brønsted (β, beta) equations are frequently employed in the study of SNAr reactions involving dinitrophenyl compounds.

The Hammett equation , log(k/k₀) = ρσ, relates the rate constants (k) of a series of reactions with substituted reactants to the substituent constant (σ) and the reaction constant (ρ). The rho (ρ) value provides insight into the electronic nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, signifying the buildup of negative charge in the transition state. For SNAr reactions, where a nucleophile attacks an electron-deficient ring, ρ values are typically large and positive, reflecting the development of negative charge on the aromatic ring as the Meisenheimer complex forms.

The Brønsted equation , log(k) = βpKa + C, correlates the reaction rate constant with the acidity (pKa) of the nucleophile or the conjugate acid of the leaving group. The Brønsted coefficient, beta (β), quantifies the sensitivity of the reaction rate to the basicity or acidity of the reactants.

βnuc : This value, derived from varying the nucleophile's basicity, indicates the extent of bond formation in the rate-determining transition state. Values are typically between 0 and 1. A larger βnuc value suggests a greater degree of bond formation with the nucleophile in the transition state.

βlg : This value is obtained by systematically changing the leaving group. A large, negative βlg value (e.g., -0.8 to -1.0) implies that the leaving group's departure is well advanced in the transition state, indicating significant C-LG bond cleavage. Conversely, a βlg value close to zero suggests that C-LG bond breaking has not progressed significantly in the rate-determining step. semanticscholar.org

In studies on the hydrazinolysis of 2,4-dinitrobenzene derivatives, a small βlg value of -0.18 was observed. semanticscholar.org This suggests that in the transition state, bond formation to the incoming nucleophile is significantly more advanced than the cleavage of the bond to the leaving group. semanticscholar.org

| Constant | Typical Value Range | Mechanistic Significance |

|---|---|---|

| ρ (rho) | Large, Positive | Buildup of negative charge in the transition state; reaction favored by electron-withdrawing groups. |

| βnuc (beta) | 0 to 1 | Indicates the degree of C-Nucleophile bond formation in the rate-determining step. |

| βlg (beta) | -1 to 0 | Indicates the degree of C-Leaving Group bond cleavage in the rate-determining step. A value near 0 means little bond breaking has occurred. semanticscholar.org |

Identification and Verification of Rate-Determining Steps in SNAr Reactions

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The rate-determining step (RDS) can be either the initial nucleophilic attack to form the intermediate (k₁), or the subsequent expulsion of the leaving group to form the final product (k₂). semanticscholar.orgresearchgate.net

Step 1 (Addition): Nucleophilic attack on the carbon bearing the leaving group, forming the Meisenheimer intermediate. This step is typically slow. Step 2 (Elimination): Loss of the leaving group, restoring the aromaticity of the ring. This step is usually fast.

The identity of the RDS depends on several factors, including the nature of the nucleophile, the leaving group, and the solvent. semanticscholar.orgnih.gov

RDS is Nucleophilic Attack (k₁): This is the most common scenario, especially when the leaving group is highly electronegative (like fluorine) and a poor leaving group in terms of bond-breaking ability, or when the nucleophile is relatively weak. masterorganicchemistry.comnih.gov The "element effect," where the reactivity order for halogens is F > Cl > Br > I, is strong evidence for this mechanism. nih.govnih.gov The high electronegativity of fluorine activates the ring carbon towards attack more than it slows the reaction by being a poor leaving group, because C-F bond cleavage is not involved in the slow step. masterorganicchemistry.com

RDS is Leaving Group Departure (k₂): This can occur when the leaving group is a poor one (e.g., has a high pKa for its conjugate acid) and the nucleophile is strong and negatively charged. semanticscholar.orgresearchgate.net In such cases, the initial attack (k₁) may be rapid and reversible, with the subsequent expulsion of the leaving group (k₂) being the slower, rate-limiting step. Studies involving the reaction of 2,4-dinitrobenzene derivatives with hydrazine (B178648) in DMSO have shown that the departure of the leaving group can be the RDS, with reactivity depending on the basicity of the leaving group. semanticscholar.orgresearchgate.net

For the reaction of 1-chloro-2,4-dinitrobenzene with amines like piperidine, kinetic studies often show that the formation of the zwitterionic Meisenheimer intermediate is the rate-determining step. researchgate.netarkat-usa.org

Computational Modeling of Solvent Effects on Reaction Mechanism and Transition States

Solvent plays a critical role in SNAr reactions, influencing reactant solubility, stabilizing or destabilizing transition states, and in some cases, participating directly in the reaction mechanism. nih.govsoton.ac.uk Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for understanding these effects at a molecular level.

Quantum chemistry computations have traditionally relied on implicit solvation models, which treat the solvent as a continuous medium. chemrxiv.org However, recent research has highlighted the limitations of this approach. For some SNAr reactions, implicit models can provide a qualitatively incorrect picture of the reaction's free energy surface (FES). chemrxiv.org

Explicit solvation models, which include a number of individual solvent molecules in the calculation, offer a more accurate representation. Studies have shown that for certain SNAr reactions, the inclusion of explicit solvent molecules significantly modifies the FES. chemrxiv.org This modification is often driven not by electronic energy but by entropy effects related to the dynamics and organization of the solvent molecules around the reactants and transition state. chemrxiv.org For instance, in the reaction between sodium methoxide (B1231860) and 4-nitrobenzonitrile (B1214597) in DMSO, explicit solvation models revealed that the true nucleophile was a methanol-methoxide complex, a nuance entirely missed by implicit models. chemrxiv.org Such findings underscore the importance of considering specific solute-solvent interactions, such as hydrogen bonding, which can profoundly affect transition state energies and, consequently, reaction rates. nih.gov

Electronic Effects of the Dinitrophenyl Group on Reactivity

The 2,4-dinitrophenyl group is the key driver of the reactivity observed in this compound. Its potent electronic effects are fundamental to enabling the SNAr mechanism.

Activation of the Aromatic Ring Towards Nucleophilic Attack

An unsubstituted benzene (B151609) ring is electron-rich and thus reacts with electrophiles. For a nucleophile to attack the ring, the ring's electron density must be significantly reduced. chemistrysteps.comlibretexts.org The 2,4-dinitrophenyl group achieves this through the powerful electron-withdrawing nature of its two nitro (-NO₂) substituents.

This activation occurs via two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the aromatic ring through the sigma bonds. This effect makes all carbons on the ring more electrophilic and susceptible to nucleophilic attack.

Resonance Effect (-M or -R): The nitro groups, when positioned ortho or para to the site of nucleophilic attack (the carbon bearing the leaving group), can delocalize the negative charge of the Meisenheimer intermediate onto their own oxygen atoms. masterorganicchemistry.comlibretexts.org This resonance stabilization is extremely effective. The negative charge is moved away from the carbon atoms of the ring and onto the more electronegative oxygen atoms, which significantly lowers the activation energy for the formation of the intermediate. masterorganicchemistry.comlibretexts.org A nitro group in the meta position cannot provide this resonance stabilization, which is why meta-nitro substituted aryl halides are largely unreactive in SNAr reactions. libretexts.org

| Effect | Description | Impact on SNAr |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds. | Increases the electrophilicity of the aromatic ring carbons. |

| Resonance Effect (-M) | Delocalization of the negative charge of the Meisenheimer complex via the pi system onto the oxygen atoms of the ortho/para nitro groups. masterorganicchemistry.comlibretexts.org | Strongly stabilizes the transition state and the reaction intermediate, lowering the activation energy. wikipedia.org |

Influence on Reaction Rates and Mechanistic Nuances

The profound ring activation by the dinitrophenyl group has a direct and dramatic influence on SNAr reaction rates. Unactivated aryl halides, like chlorobenzene, are inert to nucleophilic substitution under normal conditions. In contrast, substrates like 1-chloro-2,4-dinitrobenzene react readily with nucleophiles, often at or near room temperature. libretexts.org

The electronic stabilization of the negatively charged Meisenheimer complex makes its formation (the k₁ step) much faster than it would be otherwise. masterorganicchemistry.com This stabilization is so significant that it often ensures that the initial nucleophilic attack is the rate-determining step. nih.gov This is because the energy barrier to form the stabilized intermediate is lower than the barrier for the subsequent expulsion of the leaving group. As discussed previously, this mechanistic pathway is confirmed by the "element effect" (F > Cl > Br > I) observed in many SNAr reactions with activated substrates. nih.gov The high reactivity conferred by the dinitrophenyl group makes these compounds valuable substrates for synthetic chemistry and for mechanistic studies. masterorganicchemistry.com

Structure Reactivity and Structure Conformation Relationships

Impact of N-Substitution on Piperidine (B6355638) Ring Reactivity and Stereoselectivity

The substitution of a hydrogen atom on the piperidine nitrogen with a 2,4-dinitrophenyl group profoundly alters the chemical character of the heterocyclic ring. The two nitro groups on the aromatic ring are powerful electron-withdrawing groups, which significantly reduce the electron density on the piperidine nitrogen through resonance and inductive effects. This has a direct impact on the basicity and nucleophilicity of the nitrogen atom.

The lone pair of electrons on the nitrogen, which is responsible for its basic and nucleophilic character, is delocalized into the electron-deficient aromatic ring. This delocalization is a key factor in diminishing the reactivity of the nitrogen in reactions that require it to act as a nucleophile or a base. Consequently, 1-(2,4-dinitrophenyl)-4-methylpiperidine is a significantly weaker base compared to 4-methylpiperidine (B120128) or even N-phenylpiperidine.

This reduced basicity also influences the reactivity of the piperidine ring itself. For instance, reactions involving the α-protons to the nitrogen, which are often susceptible to deprotonation by strong bases, would be affected. The electron-withdrawing nature of the N-substituent would increase the acidity of these protons, making them more easily removed. However, the steric bulk of the 2,4-dinitrophenyl group can also play a role in hindering the approach of reagents to these positions.

In terms of stereoselectivity, the conformational preferences of the piperidine ring, which are heavily influenced by the N-substituent, will dictate the facial selectivity of reactions at the ring carbons. The bulky aryl group will likely favor a conformation where it is pseudo-equatorial to minimize steric interactions, which in turn will influence the approach of reactants to either face of the ring.

Exploration of Stereoelectronic Effects in this compound Systems

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the molecular structure and reactivity, are critical in understanding the behavior of this compound. The key stereoelectronic interactions in this molecule involve the orientation of the nitrogen lone pair and the C-N bonds relative to the piperidine ring and the aryl substituent.

The conformation of the piperidine ring is typically a chair form to minimize torsional strain. The 4-methyl group will preferentially occupy an equatorial position to avoid 1,3-diaxial interactions. The orientation of the N-(2,4-dinitrophenyl) group is more complex. There will be a significant energy barrier to rotation around the C-N bond connecting the piperidine and the aryl ring due to steric hindrance from the ortho-nitro group and the equatorial α-hydrogens of the piperidine ring.

This restricted rotation leads to a preferred conformation where the plane of the aryl ring is roughly perpendicular to the plane of the C-N-C bonds of the piperidine. In this orientation, the delocalization of the nitrogen lone pair into the π-system of the dinitrophenyl ring is maximized. This alignment represents a classic example of a stereoelectronic effect where orbital overlap dictates the conformational preference.

Furthermore, the electron-withdrawing nature of the aryl group will influence the bond lengths and angles within the piperidine ring. The C-N bonds are expected to be shorter than in a typical alkylamine due to the partial double bond character arising from resonance. This can lead to a slight flattening of the ring at the nitrogen atom.

Principles for the Rational Design of N-Arylpiperidine Scaffolds with Predicted Conformational Preferences

The rational design of N-arylpiperidine scaffolds with predictable conformations is a key aspect of medicinal chemistry and materials science. By understanding the fundamental principles governing their structure, it is possible to tune their properties for specific applications.

For N-arylpiperidines, the primary factors influencing conformational preferences are:

Steric Effects: The size of the substituents on both the aryl ring and the piperidine ring is a major determinant of the preferred conformation. Bulky groups will tend to occupy positions that minimize steric clashes. In the case of this compound, the ortho-nitro group and the 4-methyl group are the key steric controllers.

Electronic Effects: The electronic nature of the substituents on the aryl ring dictates the extent of lone pair delocalization and the rotational barrier around the C-N bond. Electron-withdrawing groups, like the nitro groups, increase this barrier and favor a more planar arrangement at the nitrogen.

Stereoelectronic Effects: As discussed previously, the optimal alignment of orbitals for maximum overlap is a powerful directing force for conformational preferences.

Based on these principles, we can predict the conformational preferences for this compound. A data table summarizing these predictions is presented below:

| Molecular Feature | Predicted Conformational Preference | Rationale |

| Piperidine Ring | Chair conformation | Minimizes torsional and angle strain. |

| 4-Methyl Group | Equatorial | Minimizes 1,3-diaxial steric interactions. |

| N-(2,4-Dinitrophenyl) Group | Pseudo-equatorial with respect to the piperidine ring | Minimizes steric interactions with the axial α-hydrogens. |

| Aryl Ring Orientation | Perpendicular to the C-N-C plane of the piperidine | Maximizes overlap between the nitrogen lone pair and the aryl π-system (stereoelectronic effect). |

By systematically modifying the substitution pattern on the aryl ring or the piperidine scaffold, it is possible to rationally design molecules with specific three-dimensional shapes and reactivity profiles. For example, replacing the nitro groups with electron-donating groups would decrease the C-N rotational barrier and alter the electronic properties of the piperidine nitrogen. Similarly, changing the position or nature of the substituent on the piperidine ring would lead to different steric interactions and conformational outcomes.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dinitrophenyl)-4-methylpiperidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methylpiperidine with 2,4-dinitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yield optimization requires adjusting parameters such as stoichiometry (1.2–1.5 equivalents of aryl halide), solvent polarity (DMF > DMSO), and temperature. Catalytic additives like KI may enhance reactivity . Purity is validated via HPLC (≥98%) and NMR (δ 8.5–9.0 ppm for aromatic protons) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Use H/C NMR to confirm substitution patterns (e.g., dinitrophenyl proton splitting) and FT-IR for nitro group stretches (~1520 cm and ~1350 cm) .

- Physicochemical Properties : Determine logP via reverse-phase HPLC (C18 column, methanol/water gradient) to assess lipophilicity. TGA/DSC evaluates thermal stability (decomposition >200°C typical for nitroaromatics) .

Q. What pharmacological screening strategies are recommended for this compound?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Test against kinases (e.g., Mps1) or cytochrome P450 isoforms using fluorescence-based substrates .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., σ receptors, common targets for piperidine derivatives) .

- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like DNA topoisomerases or NMDA receptors. Focus on nitro group orientation and piperidine ring flexibility .

- Functional Group Modifications : Replace the methyl group on piperidine with bulkier substituents (e.g., isopropyl) to probe steric effects. Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to modulate reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:

- Cell Line Authentication : Use STR profiling to avoid cross-contamination.

- Dose-Response Consistency : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate.

- Positive Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to validate assay sensitivity .

Q. What advanced techniques are used to study interactions between this compound and biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) with immobilized targets like serum albumin or enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes (e.g., with cytochrome P450 3A4) to identify critical binding residues .

Q. How does this compound compare structurally and functionally to analogous piperidine derivatives?

- Methodological Answer :

Functional uniqueness arises from the electron-deficient dinitrophenyl group, enhancing DNA intercalation potential compared to less polar analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.